(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine
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Overview
Description
(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsSolvothermal methods and click chemistry are frequently employed in these syntheses .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where different substituents can be introduced
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for designing new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and antiviral activities .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dendrimers. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of (Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with metal ions, forming stable complexes that can catalyze various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.
Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many natural products and pharmaceuticals
Uniqueness
(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine is unique due to its combination of the triazole and indole structures. This dual functionality provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and its potential therapeutic properties make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(Z)-N-(1-benzyl-1,2,4-triazol-3-yl)-1H-benzo[cd]indol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-2-6-14(7-3-1)12-25-13-21-20(24-25)23-19-16-10-4-8-15-9-5-11-17(22-19)18(15)16/h1-11,13H,12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQOMCSJWAJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)N=C3C4=CC=CC5=C4C(=CC=C5)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)/N=C\3/C4=CC=CC5=C4C(=CC=C5)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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